molecular formula C10H9BrN2O3 B13540427 2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid

2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B13540427
M. Wt: 285.09 g/mol
InChI Key: RQUIGZRKSQCXOS-UHFFFAOYSA-N
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Description

2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid is a heterocyclic compound that features a bromine atom and a methoxy group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-methoxyimidazo[1,2-a]pyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid is unique due to the presence of both the bromine and methoxy groups, along with the acetic acid moiety

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid

InChI

InChI=1S/C10H9BrN2O3/c1-16-8-2-6(11)4-13-5-7(3-9(14)15)12-10(8)13/h2,4-5H,3H2,1H3,(H,14,15)

InChI Key

RQUIGZRKSQCXOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CN2C1=NC(=C2)CC(=O)O)Br

Origin of Product

United States

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